Technical Guide: 6-Methoxy-5-methylpyridin-3-amine (CAS 867012-70-2)
Technical Guide: 6-Methoxy-5-methylpyridin-3-amine (CAS 867012-70-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 6-Methoxy-5-methylpyridin-3-amine, a key building block in medicinal chemistry and drug discovery.
Core Properties
6-Methoxy-5-methylpyridin-3-amine is a substituted aminopyridine derivative. Its structural features, including the methoxy, methyl, and amino groups on the pyridine ring, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 6-Methoxy-5-methylpyridin-3-amine.
| Property | Value | Source(s) |
| CAS Number | 867012-70-2 | ChemScene, Chem-Impex |
| Molecular Formula | C₇H₁₀N₂O | ChemScene |
| Molecular Weight | 138.17 g/mol | ChemScene, Chem-Impex |
| Appearance | Off-white crystalline powder | Chem-Impex |
| Melting Point | 38-46 °C | Chem-Impex |
| Boiling Point | 267.6 °C at 760 mmHg | commercial supplier |
| Density | 1.103 g/cm³ | commercial supplier |
| Flash Point | 115.6 °C | commercial supplier |
| Refractive Index | 1.553 | commercial supplier |
| Purity | ≥98% or ≥99% | ChemScene, Chem-Impex |
| Storage | 4°C, protect from light | ChemScene |
Computational Data
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 48.14 Ų | ChemScene |
| logP | 0.98082 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route is outlined below, involving nitration, chlorination, methoxylation, and reduction steps.
Caption: Proposed multi-step synthesis of 6-Methoxy-5-methylpyridin-3-amine.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of similar aminopyridine compounds and should be adapted and optimized for specific laboratory conditions.
Step 1: Nitration of 3-Methylpyridine
-
To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.
-
Slowly add 3-methylpyridine, maintaining the temperature below 10 °C.
-
In a separate flask, prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the 3-methylpyridine solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter, wash with water, and dry to obtain 3-methyl-5-nitropyridine.
Step 2: Chlorination of 3-Methyl-5-nitropyridine
-
Dissolve 3-methyl-5-nitropyridine in a suitable solvent (e.g., chlorinated solvent).
-
Introduce a chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide with a radical initiator).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-chloro-3-methyl-5-nitropyridine.
Step 3: Methoxylation of 2-Chloro-3-methyl-5-nitropyridine
-
Prepare a solution of sodium methoxide in methanol.
-
Add 2-chloro-3-methyl-5-nitropyridine to the sodium methoxide solution.
-
Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-methoxy-3-methyl-5-nitropyridine.
Step 4: Reduction of 2-Methoxy-3-methyl-5-nitropyridine
-
Dissolve 2-methoxy-3-methyl-5-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize from a suitable solvent system to yield pure 6-Methoxy-5-methylpyridin-3-amine.
Biological Activity and Signaling Pathways
While 6-Methoxy-5-methylpyridin-3-amine itself has not been extensively studied for its biological activity, its structural motif is present in compounds designed as kinase inhibitors. In particular, derivatives of aminopyridines and related heterocycles have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).
FGFR4 Signaling Pathway
Aberrant activation of the FGFR4 signaling pathway is implicated in the development and progression of various cancers, particularly hepatocellular carcinoma. The pathway is initiated by the binding of its ligand, Fibroblast Growth Factor 19 (FGF19), leading to receptor dimerization and autophosphorylation. This, in turn, activates downstream signaling cascades that promote cell proliferation, survival, and migration.
Caption: The FGF19-FGFR4 signaling cascade and its downstream pathways.
Safety and Handling
6-Methoxy-5-methylpyridin-3-amine is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
Hazard Statements:
-
Toxic if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye damage.
-
May cause respiratory irritation.
-
Causes damage to organs (Nervous system).
-
Toxic to aquatic life with long-lasting effects.
Precautionary Statements:
-
Do not breathe dust/fume/gas/mist/vapors/spray.
-
Do not get in eyes, on skin, or on clothing.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Avoid release to the environment.
-
Wear protective gloves/protective clothing/eye protection/face protection.
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Methoxy-5-methylpyridin-3-amine is a valuable chemical intermediate with significant potential in the development of novel therapeutics, particularly in the area of oncology. Its utility as a scaffold for FGFR4 inhibitors highlights its importance in modern drug discovery. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature. Further research into the synthesis and biological applications of this and related compounds is warranted to explore their full therapeutic potential.
